molecular formula C21H25N5O4 B2749928 9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887696-04-0

9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2749928
CAS No.: 887696-04-0
M. Wt: 411.462
InChI Key: QGQDAFTYXZOWCF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds that have shown therapeutic interest . They are present in relevant drugs and have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N, N-dimethylformamide thionyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The Mannich reactions of uracil and 6-methyluracil with homoveratrylamine and 1-aryltetrahydroisoquinolines in EtOH and dioxane were studied . In addition to the usual products, 5-[(2-Hydroxymethyl)-4,5-dimethoxyphenylethylamino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione was formed in EtOH .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 5-[(1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolyl)-2-methyl]pyrimidine-2,4(1H,3H)-dione has a melting point of 235–236°C (EtOH), and an Rf value of 0.47 (system III) .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to "9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" focuses on the synthesis of novel chemical entities. For instance, Ondrej et al. (1995) describe the creation of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones through a multi-step synthesis, highlighting methods for constructing complex purine derivatives with potential biological activity (Ondrej et al., 1995). These syntheses explore the chemical space around purine-based compounds, suggesting avenues for the creation of novel molecules with varied biological functions.

Photophysical Properties and Applications

Another aspect of research related to compounds like "this compound" is the study of their photophysical properties. For example, Han Yan et al. (2017) synthesized and characterized pyrimidine-phthalimide derivatives, showcasing their potential as pH sensors due to dramatic color changes upon protonation. These compounds exhibited solid-state fluorescence and solvatochromism, which could be tuned by molecular design, opening pathways for their use in optical materials and sensors (Han Yan et al., 2017).

Biological Activity and Potential Therapeutic Applications

While direct information on the biological activity of "this compound" was not found, studies on similar compounds indicate the interest in discovering therapeutic potentials. For instance, Naveen Mulakayala et al. (2012) explored the synthesis of 1,8-dioxo-octahydroxanthenes, revealing some compounds' anticancer properties in vitro. The structure-activity relationship of these molecules could provide insights into designing new anticancer agents with improved efficacy and selectivity (Naveen Mulakayala et al., 2012).

Mechanism of Action

The mechanism of action of similar compounds involves various therapeutic targets . They have shown a therapeutic interest or have been approved for use as therapeutics according to bibliographic research conducted on Reaxys and Scifinder .

Future Directions

The future directions for similar compounds involve their use in the development of new therapies . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-6-9-24-19(27)17-18(23(3)21(24)28)22-20-25(11-13(2)12-26(17)20)15-10-14(29-4)7-8-16(15)30-5/h6-8,10,13H,1,9,11-12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQDAFTYXZOWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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